molecular formula C31H35FN4O2 B022942 N-(p-Aminophenethyl)spiperone CAS No. 93801-18-4

N-(p-Aminophenethyl)spiperone

Cat. No.: B022942
CAS No.: 93801-18-4
M. Wt: 514.6 g/mol
InChI Key: OFOJSVPHSJPGKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its triazaspirodecane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups .

Biological Activity

N-(p-Aminophenethyl)spiperone (NAPS) is a compound of significant interest in pharmacology, particularly for its interactions with dopamine receptors. This article explores the biological activities of NAPS, including its receptor binding characteristics, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAPS is classified as an aromatic ketone with the molecular formula C31H35FN4O2C_{31}H_{35}FN_{4}O_{2}. Its structure includes a triazaspirodecane ring system, which contributes to its unique chemical and biological properties. This compound serves as a building block for synthesizing more complex molecules and has applications in various fields, including medicinal chemistry and materials science.

NAPS primarily interacts with dopamine D2 receptors, acting as a selective antagonist. The mechanism of action involves binding to the receptor sites, which modulates signal transduction pathways associated with dopamine neurotransmission. Studies have shown that NAPS can inhibit the binding of other ligands to D2 receptors, indicating its role in competitive inhibition .

Receptor Binding Studies

Research has demonstrated that NAPS exhibits high affinity for D2 dopamine receptors. A study reported that the compound could effectively compete with labeled ligands for binding to these receptors, with a dissociation constant (KDK_D) indicating strong binding affinity . The binding characteristics of NAPS were assessed using various experimental techniques, including fluorescence microscopy and radiolabeled ligand assays.

Study Binding Affinity (nM) Receptor Type
5-8D2 Dopamine
160D2 Dopamine (in phospholipid vesicles)

Enzyme Inhibition

NAPS has also been studied for its potential to inhibit specific enzymes associated with neurotransmitter metabolism. This inhibition can lead to altered levels of dopamine and other neurotransmitters in the brain, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.

Therapeutic Applications

Given its pharmacological profile, NAPS is being explored for therapeutic applications in treating neurological disorders. Its ability to selectively bind to D2 receptors suggests potential use in managing conditions characterized by dopaminergic dysregulation. For instance, studies have indicated that NAPS could serve as a useful tool in understanding the dynamics of receptor desensitization and agonist-induced changes in receptor activity .

Case Studies

  • Agonist-Induced Desensitization : A study investigated the effects of exposure to apomorphine on D2 receptor binding in rat pituitary tissue. Results showed that while total binding capacity remained unchanged, the affinity for NAPS decreased significantly after agonist exposure, suggesting a mechanism of receptor desensitization that could impact therapeutic strategies targeting D2 receptors .
  • Fluorescent Ligand Development : Recent advancements have utilized NAPS as a scaffold for developing fluorescent ligands aimed at studying dopamine receptor dynamics in live cells. These fluorescent derivatives allow researchers to visualize receptor interactions and understand their physiological roles better .

Properties

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOJSVPHSJPGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239663
Record name N-(4-Aminophenethyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93801-18-4
Record name N-(4-Aminophenethyl)spiroperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminophenethyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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